Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine
CAS No.:
Cat. No.: VC15037605
Molecular Formula: C16H21N5S
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N5S |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C16H21N5S/c1-2-6-12(7-3-1)21-10-17-15(18-11-21)20-16-19-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,18,19,20) |
| Standard InChI Key | UKEYTMUKROKNJH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4S3 |
Introduction
Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro- triazin-2-yl)-amine is a complex organic compound that combines a benzothiazole moiety with a tetrahydrotriazine structure. This compound belongs to the broader category of heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its structure. It is notable for its potential applications in pharmaceuticals and agrochemicals, attributed to the biological activity associated with both benzothiazole and triazine derivatives.
Synthesis and Characterization
The synthesis of Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro- triazin-2-yl)-amine typically involves multi-step organic chemistry processes. Common reagents and conditions are crucial for achieving high-purity products suitable for research and industrial applications. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the compound's identity and purity.
Biological Activity
-
The presence of both benzothiazole and triazine moieties enhances binding affinity and specificity towards various molecular targets.
-
Data from biological assays indicate potential applications in pharmaceuticals and agrochemicals due to its diverse biological activities.
Applications
-
Pharmaceuticals: Potential use in drug development due to its interaction with biological targets.
-
Agrochemicals: May be used in the development of new pesticides or plant growth regulators.
Research Findings and Data
| Compound Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄S |
| Molecular Weight | 286.39 g/mol |
| Synthesis Method | Multi-step organic synthesis |
| Applications | Pharmaceuticals and agrochemicals |
| Stability | Moderate thermal stability; sensitive to acidic/basic conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume